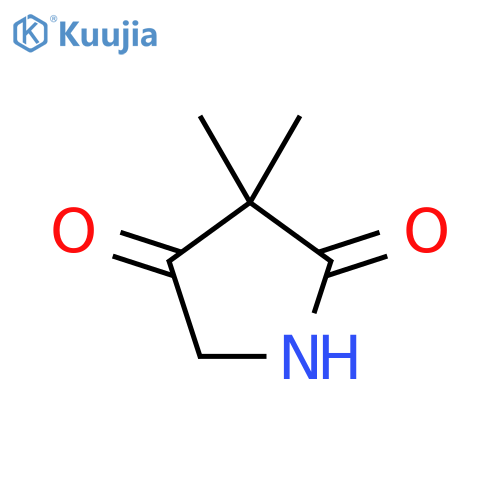Cas no 6495-64-3 (3,3-Dimethylpyrrolidine-2,4-dione)
3,3-ジメチルピロリジン-2,4-ジオンは、ピロリジンジオン骨格を有する環状化合物です。3位に2つのメチル基が導入された構造的特徴から、高い立体障害と化学的安定性を示します。この化合物は有機合成中間体として有用であり、特に医薬品や農薬の原料としての応用が期待されます。環状イミド構造を有するため、求核試薬との反応性に優れ、多様な誘導体合成が可能です。また、結晶性が良好なため精製工程が簡便であり、高純度品の調製が容易という利点があります。熱的安定性にも優れ、保存性が高い点も特長です。

6495-64-3 structure
商品名:3,3-Dimethylpyrrolidine-2,4-dione
3,3-Dimethylpyrrolidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 2,4-Pyrrolidinedione, 3,3-dimethyl-
- 3,3-dimethylpyrrolidine-2,4-dione
- 3,3-Dimethyl-pyrrolidin-2,4-dion
- 3,3-Dimethylpyrrolidin-2,4-dion
- DTXSID70574708
- AKOS006351711
- EN300-186775
- 6495-64-3
- SCHEMBL10336498
- 3,3-Dimethylpyrrolidine-2,4-dione
-
- インチ: 1S/C6H9NO2/c1-6(2)4(8)3-7-5(6)9/h3H2,1-2H3,(H,7,9)
- InChIKey: BPXYCXQWVROGBV-UHFFFAOYSA-N
- ほほえんだ: O=C1C([H])([H])N([H])C(C1(C([H])([H])[H])C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 127.06337
- どういたいしつりょう: 127.063328530 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2
- ぶんしりょう: 127.14
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- PSA: 46.17
3,3-Dimethylpyrrolidine-2,4-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-186775-5.0g |
3,3-dimethylpyrrolidine-2,4-dione |
6495-64-3 | 93% | 5g |
$3147.0 | 2023-06-05 | |
| Enamine | EN300-186775-10.0g |
3,3-dimethylpyrrolidine-2,4-dione |
6495-64-3 | 93% | 10g |
$4667.0 | 2023-06-05 | |
| 1PlusChem | 1P00H84H-2.5g |
2,4-Pyrrolidinedione, 3,3-dimethyl- |
6495-64-3 | 93% | 2.5g |
$2691.00 | 2024-04-22 | |
| Enamine | EN300-186775-10g |
3,3-dimethylpyrrolidine-2,4-dione |
6495-64-3 | 93% | 10g |
$4667.0 | 2023-09-18 | |
| Enamine | EN300-186775-2.5g |
3,3-dimethylpyrrolidine-2,4-dione |
6495-64-3 | 93% | 2.5g |
$2127.0 | 2023-09-18 | |
| Enamine | EN300-186775-0.5g |
3,3-dimethylpyrrolidine-2,4-dione |
6495-64-3 | 93% | 0.5g |
$847.0 | 2023-09-18 | |
| 1PlusChem | 1P00H84H-1g |
2,4-Pyrrolidinedione, 3,3-dimethyl- |
6495-64-3 | 93% | 1g |
$1405.00 | 2024-04-22 | |
| 1PlusChem | 1P00H84H-50mg |
2,4-Pyrrolidinedione, 3,3-dimethyl- |
6495-64-3 | 93% | 50mg |
$363.00 | 2024-04-22 | |
| Enamine | EN300-186775-0.05g |
3,3-dimethylpyrrolidine-2,4-dione |
6495-64-3 | 93% | 0.05g |
$252.0 | 2023-09-18 | |
| Enamine | EN300-186775-0.25g |
3,3-dimethylpyrrolidine-2,4-dione |
6495-64-3 | 93% | 0.25g |
$538.0 | 2023-09-18 |
3,3-Dimethylpyrrolidine-2,4-dione 関連文献
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
6495-64-3 (3,3-Dimethylpyrrolidine-2,4-dione) 関連製品
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
